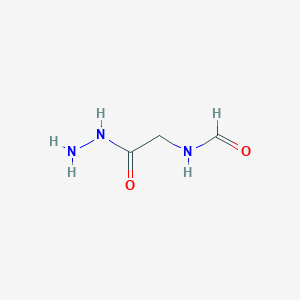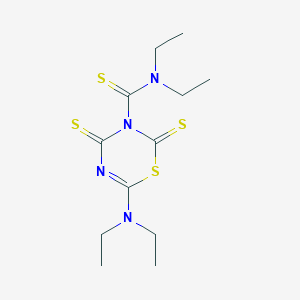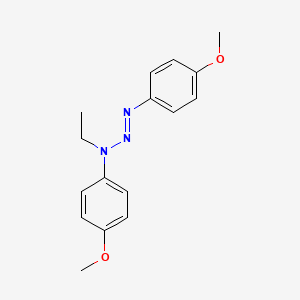
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and two diphenyl groups attached to a fluorene core. The compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene typically involves the reaction of 4-methylbenzaldehyde with diphenylacetylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a fluorene core through a series of cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives, depending on the substituents used.
Applications De Recherche Scientifique
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene can be compared with other similar compounds, such as:
1,4-bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes: These compounds are known for their biological activities, particularly as inhibitors of checkpoint kinase 1 (Chk1).
Bis-pyrimidine derivatives: These compounds have antimicrobial and DNA photocleavage activities.
The uniqueness of this compound lies in its specific structural features and photophysical properties, which make it suitable for a wide range of applications in different scientific fields.
Propriétés
Numéro CAS |
78112-48-8 |
|---|---|
Formule moléculaire |
C39H30 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-26-17-21-30(22-18-26)35-34-25-32-15-9-10-16-33(32)39(34)38(31-23-19-27(2)20-24-31)37(29-13-7-4-8-14-29)36(35)28-11-5-3-6-12-28/h3-24H,25H2,1-2H3 |
Clé InChI |
OGPWPWRDCQINNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=C(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)



